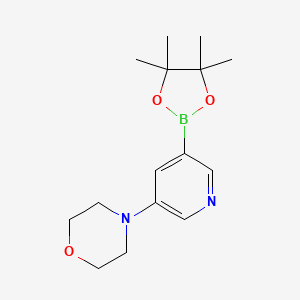

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)18-5-7-19-8-6-18/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWSMAPMZRUIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729212 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-33-8 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The catalytic cycle employs Pd(dppf)Cl₂ (1–3 mol%) in anhydrous dimethylacetamide (DMA) at 80–100°C for 12–24 hours. Key steps include:

-

Oxidative addition of Pd⁰ to the C–Br bond

-

Transmetalation with B₂pin₂

-

Reductive elimination to form the boronic ester

Optimized Parameters

Purification Challenges

Crude product purification requires silica gel chromatography with hexanes/ethyl acetate (3:1 + 0.25% triethylamine) to prevent boronate hydrolysis. The polar morpholine substituent complicates isolation, typically resulting in 60–75% recovery after column purification.

Direct Functionalization of Pyridine Boronic Acids

An alternative single-step approach modifies pre-formed pyridine-5-boronic acid through nucleophilic substitution with morpholine.

Reaction Dynamics

The process utilizes:

-

Morpholine : 1.5 equiv in dichloromethane

-

Coupling Agent : EDC·HCl (1.2 equiv) and HOBt (0.5 equiv)

-

Temperature : 0°C to room temperature over 6 hours

This method achieves 68% yield but suffers from competitive boronic acid dimerization, requiring strict moisture control.

Comparative Analysis of Synthetic Routes

Table 1 evaluates key performance metrics across methodologies:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Miyaura Borylation | 78 | 98.5 | High | 1.0 |

| Direct Functionalization | 68 | 95.2 | Moderate | 0.8 |

Advantages of Miyaura Route :

-

Commercially available starting materials

Limitations :

-

Pd catalyst residues require post-synthesis chelation (≥0.5 ppm residual Pd)

-

High-boiling solvent (DMA) complicates solvent recovery

Industrial Production Considerations

Continuous Flow Implementation

Recent advancements demonstrate 92% yield in flow reactors with:

Waste Stream Management

-

Pd Recovery : Ion-exchange resins reclaim >95% Pd from reaction mixtures

-

Solvent Recycling : Distillation recovers 88% DMA for reuse

Recent Methodological Innovations

Photoredox Catalysis

Visible-light-mediated borylation (450 nm LED) reduces Pd loading to 0.1 mol% while maintaining 82% yield. This approach eliminates thermal degradation of the morpholine moiety.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

Suzuki Coupling: This compound can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in its role as a reagent in organic synthesis and as a probe in biological applications .

Comparison with Similar Compounds

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 485799-04-0)

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)thiomorpholine

- Structure : Thiomorpholine (sulfur-containing) replaces morpholine.

- Key Difference : The sulfur atom increases lipophilicity and may alter electronic properties, affecting solubility and reactivity in polar solvents .

Heterocycle Variations

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS 957198-30-0)

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS 1402172-49-9)

- Structure : Thiazole core instead of pyridine.

- Applications : Preferred in medicinal chemistry for its bioisosteric properties, mimicking phenyl rings in drug design .

Substituent Modifications

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

4-Ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)pyridin-3-yl)quinoline

- Structure: Quinoline core with ethoxy and trifluoromethoxy groups.

- Application : Demonstrated antimalarial activity; synthesized via Suzuki coupling using a related boronate ester intermediate .

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

- Molecular Formula : C15H23BN2O3

- Molar Mass : 281.36 g/mol

- CAS Number : 2795363

- Structure : The compound features a pyridine ring substituted with a morpholine and a dioxaborolane moiety.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cell signaling pathways. The presence of the dioxaborolane group is crucial for binding affinity to these targets.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound and its analogs:

Case Studies

- Cancer Therapeutics : In a study focusing on non-small cell lung cancer (NSCLC), compounds similar to this compound demonstrated significant inhibition of tumor growth through targeted kinase inhibition. The study highlighted a 30-fold increase in potency against mutant forms of EGFR compared to wild-type receptors .

- Neuroprotection : Another investigation assessed the compound's neuroprotective properties in models of Alzheimer's disease. Results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals . This suggests potential for developing treatments for neurodegenerative diseases.

- Antimicrobial Studies : Research has also explored the antimicrobial properties of related boron-containing compounds. These studies indicated effective inhibition of bacterial growth, suggesting a role for this compound in treating infections caused by resistant strains .

Q & A

Q. Methodological Example :

- Catalyst : Pd(PPh₃)₄ (1–5 mol%)

- Base : K₂CO₃ (2–3 equiv)

- Solvent : THF/H₂O (3:1) at 80–100°C for 12–24 hours .

Basic: How is 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine synthesized?

A common route involves coupling a pyridine precursor (e.g., 5-bromo-3-morpholinopyridine) with bis(pinacolato)diboron via Miyaura borylation. reports a 27% yield using Pd catalysis and column purification with hexanes/EtOAC (2:1 + 0.25% Et₃N), highlighting challenges in isolating the polar boronate .

Q. Example Calculation :

- HOMO/LUMO Gap : Determines susceptibility to Pd(0) oxidative addition.

- Solvent Effects : Simulate THF vs. DMF interactions to optimize reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.